3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a complex organic compound belonging to the class of azetidines, which are characterized by a four-membered ring containing one nitrogen atom. This compound features a tert-butoxycarbonyl (Boc) protecting group, a benzyloxyethyl side chain, and a carboxylic acid functional group. Such structural characteristics suggest potential applications in medicinal chemistry, particularly in drug design and synthesis.
The compound can be sourced from chemical suppliers and is classified under various chemical databases, including PubChem and BenchChem, where it is listed with a unique identifier and molecular details. Its molecular formula is , with a molecular weight of approximately 295.34 g/mol. The compound is also recognized by its CAS number, which facilitates its identification in research and commercial contexts.
The synthesis of 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps, including the formation of the azetidine ring and the introduction of the benzyloxyethyl and tert-butoxycarbonyl groups.
The synthesis may utilize various reagents such as:
The molecular structure of 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can be represented using structural formulas or SMILES notation:
CC(C)(C)OC(=O)N1CC(C1)CCOC2=CC=CC=C2
CC(C)(C)OC(=O)N1CC(C1)CCOC2=CC=CC=C2
The compound's structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions typically require controlled conditions regarding temperature, solvent choice, and reaction time to ensure high yields and purity.
The mechanism of action for compounds like 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid often involves interactions at specific biological targets, such as enzymes or receptors.
Research into similar compounds indicates that modifications in the azetidine ring can significantly alter biological activity, making this compound a candidate for further pharmacological studies.
3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has potential applications in:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9